4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzamide neuroleptics typically involves multi-step processes starting from simple precursors. For example, Mukherjee (1991) reported the synthesis of a fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol, achieving an overall yield of 20-25% (Mukherjee, 1991). Such syntheses often incorporate nucleophilic substitution reactions with no carrier added [18F]fluoride, yielding compounds with high specific activities suitable for PET imaging studies.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides can be elucidated using various analytical techniques. X-ray crystallography, NMR, and MS analyses play critical roles in determining the solid-state properties and molecular configurations of these compounds. For instance, the synthesis and crystal structure of related benzamide derivatives revealed their potential for colorimetric sensing of fluoride anions, showcasing the versatile functional applications of these molecules (Younes et al., 2020).
Chemical Reactions and Properties
Fluorinated benzamides undergo various chemical reactions, highlighting their reactivity and interaction with other chemical entities. For example, fluorogenic reagents for thiols have been synthesized, demonstrating the reactive nature of fluorinated compounds towards specific functional groups (Toyo’oka et al., 1989). These reactions are pivotal for developing analytical methods and understanding the chemical behavior of fluorinated benzamides.
Physical Properties Analysis
The physical properties of fluorinated benzamides, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The characterization and X-ray crystal structure of specific derivatives provide insights into their physical properties, facilitating the development of drugs and materials with desired characteristics (Deng et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are essential for the application of fluorinated benzamides in medicinal chemistry. The exploration of nucleophilic vinylic substitution reactions of gem-difluoroenamides for synthesizing heterocyclic compounds illustrates the innovative applications of fluorine in chemical synthesis (Meiresonne et al., 2015).
properties
IUPAC Name |
4-fluoro-N-[[1-(3-thiophen-2-ylpropanoyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-17-7-5-16(6-8-17)20(25)22-13-15-3-1-11-23(14-15)19(24)10-9-18-4-2-12-26-18/h2,4-8,12,15H,1,3,9-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQSAFXTUKKBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CS2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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